molecular formula C23H21ClFN7O2 B2782476 (2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920417-70-5

(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2782476
CAS No.: 920417-70-5
M. Wt: 481.92
InChI Key: FUOWPMWLMUEAEN-UHFFFAOYSA-N
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Description

(2-chloro-6-fluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21ClFN7O2 and its molecular weight is 481.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial Activities : Novel triazole derivatives, including compounds structurally related to the chemical , have been synthesized and evaluated for their antimicrobial properties. Such compounds were found to possess moderate to good activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

  • Antagonist Activity : Bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives, sharing core structural features with the specified compound, have been prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Notably, certain derivatives exhibited potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity in vivo, demonstrating the chemical's relevance in neuroscience research (Watanabe et al., 1992).

  • PET Imaging Agents : Synthesis efforts have led to the development of potential PET imaging agents for neurological conditions, showcasing the utility of structurally similar compounds in diagnostic applications (Wang et al., 2017).

  • Antifungal and Enzyme Inhibition : Triazole compounds with a piperazine nucleus have been evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. The study highlights the compound's versatility in addressing various biological targets and its potential for further medicinal chemistry optimization (Mermer et al., 2018).

  • Herbicidal Activity : Research into N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structural complexity to the provided chemical, has uncovered excellent herbicidal activity at low application rates. This suggests potential agricultural applications for controlling unwanted vegetation (Moran, 2003).

  • Anticonvulsant Agents : The development of novel compounds as anticonvulsant agents, including detailed HPLC analysis for a promising new drug candidate named "Epimidin," demonstrates the ongoing research into new therapeutic options for epilepsy and other seizure disorders (Severina et al., 2021).

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN7O2/c1-2-34-16-8-6-15(7-9-16)32-22-20(28-29-32)21(26-14-27-22)30-10-12-31(13-11-30)23(33)19-17(24)4-3-5-18(19)25/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWPMWLMUEAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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